Lipophilicity (LogP) Comparison: Meta-Trifluoropropyl Aniline vs. Non-Fluorinated Analog
The introduction of a 3,3,3-trifluoropropyl group at the meta-position of aniline significantly increases lipophilicity compared to the unsubstituted aniline core. The target compound, 3-(3,3,3-trifluoropropyl)aniline, has a computed XLogP3 value of 2.8 [1]. In contrast, the baseline unsubstituted aniline has a measured logP of 0.90 [2]. This represents a 1.9 logP unit increase, corresponding to an approximately 79-fold increase in partition coefficient (octanol/water).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (computed) |
| Comparator Or Baseline | Aniline (unsubstituted): LogP = 0.90 (measured) |
| Quantified Difference | ΔLogP = +1.9 (~79-fold increase in partition coefficient) |
| Conditions | Computed XLogP3 for target; measured octanol/water partition coefficient for aniline baseline |
Why This Matters
A higher logP value indicates enhanced ability to cross biological membranes, a critical parameter for improving bioavailability in drug and agrochemical development.
- [1] PubChem. (2025). 3-(3,3,3-Trifluoropropyl)aniline. CID 66570508. View Source
- [2] PubChem. (2025). Aniline. CID 6115. View Source
